molecular formula C13H9ClO2S B13723325 3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid

3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid

Cat. No.: B13723325
M. Wt: 264.73 g/mol
InChI Key: GJSGWEBGESDTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid is a thiophene-based organic compound characterized by a 2-chlorophenyl substituent at the 5-position of the thiophene ring and an acrylic acid group at the 3-position. Its molecular formula is C₁₃H₉ClO₂S, with a molar mass of 264.7 g/mol (calculated based on substituent contributions and corroborated by data for its 4-chlorophenyl analog ).

Properties

Molecular Formula

C13H9ClO2S

Molecular Weight

264.73 g/mol

IUPAC Name

3-[5-(2-chlorophenyl)thiophen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H9ClO2S/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)

InChI Key

GJSGWEBGESDTBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Chlorophenyl-Thiophene Derivatives

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C)
3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid C₁₃H₉ClO₂S 264.7 2-Chlorophenyl, acrylic acid Not reported
3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid C₁₃H₉ClO₂S 264.7 4-Chlorophenyl, acrylic acid Not reported
3-[5-(2,3-Dichlorophenyl)furan-2-yl]acrylic acid C₁₃H₈Cl₂O₃ 283.1 2,3-Dichlorophenyl, furan, acrylic acid Not reported
1-[5-(2-Chlorophenyl)thien-2-yl]ethanone C₁₂H₉ClOS 236.7 2-Chlorophenyl, acetyl group Not reported
2-[5-(2-Chloroacetyl)thien-2-yl]acetic acid C₈H₇ClO₃S 218.7 Chloroacetyl, acetic acid 101
Key Observations :
  • Positional Isomerism: The 2-chlorophenyl and 4-chlorophenyl analogs (Table 1, rows 1–2) share identical molecular formulas but differ in chlorine substitution.
  • Heterocycle Replacement : Replacing thiophene with furan (Table 1, row 3) reduces aromaticity and electron density, which may impact electronic properties such as absorption spectra or charge transport in materials applications .
  • Functional Group Effects: The acetyl group in 1-[5-(2-chlorophenyl)thien-2-yl]ethanone (Table 1, row 4) lacks the carboxylic acid's acidity, reducing solubility in polar solvents compared to acrylic acid derivatives .

Electronic and Steric Effects

  • In contrast, the 3,5-dichlorophenyl substituent in 5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid (sc-349969, ) introduces greater steric bulk and electronic withdrawal, which could hinder molecular packing in crystalline materials.
  • Acrylic Acid vs. Esters : Ethyl esters of chlorothiophene carboxylic acids (e.g., 2-Thiophenecarboxylic acid, 5-chloro-, ethyl ester , ACI-INT-564 ) exhibit higher lipophilicity than the acrylic acid derivatives, influencing their bioavailability in pharmacological contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.